

Unlocking Novel Chemistries: Applications of Boc-D-Aza-OH (CHA) in Click Chemistry

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Compound of Interest		
Compound Name:	Boc-D-Aza-OH (CHA)	
Cat. No.:	B6302483	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH, also known as Boc-D-azidoalanine, is a versatile building block in modern chemical synthesis, particularly within the realm of "click chemistry."[1] This non-proteinogenic amino acid, featuring a protected amine (Boc) and a reactive azide moiety, serves as a key reagent for the construction of novel peptides, peptidomimetics, and bioconjugates.[2] Its azide functionality allows for highly efficient and specific ligation with alkyne-containing molecules through two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

This document provides detailed application notes and experimental protocols for the use of **Boc-D-Aza-OH (CHA)** in these powerful conjugation techniques, aimed at researchers and professionals in drug discovery and development.

Key Applications of Boc-D-Aza-OH (CHA) in Click Chemistry

The integration of Boc-D-Aza-OH into molecular scaffolds via click chemistry offers numerous advantages, including the formation of a stable, rigid triazole linkage that can act as a peptide bond isostere.[2] This modification can enhance proteolytic stability and influence the conformational properties of peptides.[4]



Primary applications include:

- Peptide and Peptidomimetic Synthesis: Incorporation of triazole rings into peptide backbones to create novel structures with potentially enhanced biological activity and stability.[2][4]
- Bioconjugation: Linking peptides or small molecules containing Boc-D-Aza-OH to other biomolecules, such as proteins, nucleic acids, or imaging agents, for targeted drug delivery, diagnostics, and fundamental biological studies.[5]
- Drug Discovery: Rapid generation of compound libraries by clicking Boc-D-Aza-OH containing fragments with a diverse range of alkyne-functionalized molecules to accelerate lead identification and optimization.[6]
- Materials Science: Functionalization of polymers and surfaces with peptides to create novel biomaterials with specific biological recognition properties.

Data Presentation: Quantitative Analysis of Click Reactions

The efficiency of click chemistry reactions is a key advantage. While specific yields can vary depending on the substrates and reaction conditions, the following table summarizes representative quantitative data for CuAAC reactions involving azido and alkyne-containing amino acid derivatives.



Reacti on Type	Azide Comp onent	Alkyne Comp onent	Cataly st/Pro moter	Solven t Syste m	Tempe rature	Reacti on Time	Yield (%)	Refere nce
CuAAC	Boc-D- Aza-OH (CHA) analog	Termina I Alkyne	CuSO ₄ / Sodium Ascorb ate	t- BuOH/ H ₂ O (1:1)	Room Temp.	1-2 hours	60-90	[7]
CuAAC	Azido- function alized Proline derivati ve	Termina I Alkyne	Copper(I)	Not specifie d	Not specifie d	Not specifie d	36-92	[2]
SPAAC	Boc-D- Aza-OH (CHA)	DBCO- function alized molecul e	None	Aqueou s buffer	Room Temp.	< 12 hours	High (often quantita tive)	[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-D-Aza-OH (CHA)

This protocol describes a general procedure for the CuAAC reaction between **Boc-D-Aza-OH** (CHA) and a terminal alkyne-containing molecule.

Materials:

- Boc-D-Aza-OH (CHA)
- Alkyne-functionalized molecule of interest



- Copper(II) Sulfate (CuSO₄)
- Sodium Ascorbate
- Solvent: 1:1 mixture of tert-Butanol and Water
- Nitrogen or Argon gas
- Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

- Preparation of Reactants:
 - Dissolve **Boc-D-Aza-OH (CHA)** (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the t-BuOH/H₂O solvent system.
 - Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1
 M in water).
- Reaction Setup:
 - Place the solution of Boc-D-Aza-OH and the alkyne in the reaction vessel.
 - Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
- Initiation of the Click Reaction:
 - To the degassed solution, add sodium ascorbate (0.2-0.5 equivalents from the stock solution).
 - Immediately following, add CuSO₄ (0.1-0.2 equivalents from the stock solution). A color change may be observed, indicating the formation of the Cu(I) catalyst.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature.



- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 1-4 hours).
- Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the desired 1,4disubstituted triazole product.
- Characterization:
 - Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Boc-D-Aza-OH (CHA)

This protocol outlines a general procedure for the copper-free SPAAC reaction between **Boc-D-Aza-OH (CHA)** and a dibenzocyclooctyne (DBCO)-functionalized molecule.

Materials:

- Boc-D-Aza-OH (CHA)
- DBCO-functionalized molecule of interest
- Solvent: A suitable solvent compatible with both reactants, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or aqueous buffers (e.g., PBS) for biological applications.[1]
- Reaction vessel

Procedure:



- Preparation of Reactants:
 - Dissolve Boc-D-Aza-OH (CHA) (1 equivalent) and the DBCO-functionalized molecule (1-1.2 equivalents) in the chosen solvent.
- Reaction Setup:
 - Combine the solutions of the two reactants in the reaction vessel.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature.
 - The reaction progress can be monitored by LC-MS. SPAAC reactions are typically faster than CuAAC, with significant product formation often observed within minutes to a few hours.
- Work-up and Purification:
 - For non-biological applications, the solvent can be removed under reduced pressure, and the product purified by column chromatography.
 - For bioconjugation reactions in aqueous buffers, the product may be purified by sizeexclusion chromatography or dialysis to remove unreacted small molecules.
- Characterization:
 - Characterize the purified product by appropriate analytical techniques (NMR, MS).

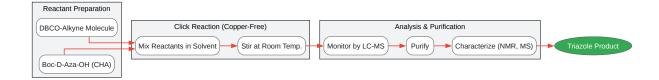
Visualizations





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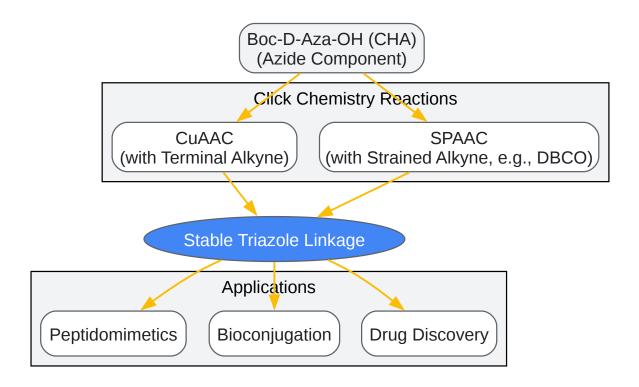
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).





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Caption: Logical relationships of Boc-D-Aza-OH (CHA) in click chemistry applications.

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